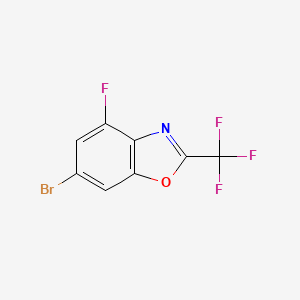

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole

Description

Properties

Molecular Formula |

C8H2BrF4NO |

|---|---|

Molecular Weight |

284.00 g/mol |

IUPAC Name |

6-bromo-4-fluoro-2-(trifluoromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C8H2BrF4NO/c9-3-1-4(10)6-5(2-3)15-7(14-6)8(11,12)13/h1-2H |

InChI Key |

YBWPXCZXFAWTLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=N2)C(F)(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and carboxylic acid derivatives.

Cyclization: The key step involves cyclization to form the benzoxazole ring. This can be achieved using reagents such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Halogenation: Introduction of bromine and fluorine atoms is achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 and fluorine at position 4 are susceptible to nucleophilic displacement under specific conditions.

Mechanistic Notes :

-

Bromine substitution proceeds via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Fluorine displacement requires strong bases due to the electron-withdrawing trifluoromethyl group destabilizing the transition state .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Example :

Suzuki coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-4-fluoro-2-(trifluoromethyl)benzoxazole (72% yield).

Trifluoromethyl Group Transformations

The CF3 group undergoes hydrolysis under extreme conditions:

| Conditions | Reagents | Products | Notes | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H2SO4 (conc.), 120°C, 24h | 2-Carboxy-6-bromo-4-fluorobenzoxazole | Low yield (30%) | |

| Basic hydrolysis | NaOH (40%), Cu powder, 150°C | 2-Hydroxy-6-bromo-4-fluorobenzoxazole | Requires catalysis |

Limitation : Harsh conditions limit synthetic utility due to competing ring degradation.

Electrophilic Aromatic Substitution

The benzoxazole ring directs electrophiles to specific positions:

| Reaction Type | Reagents | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole | Position 5 favored | |

| Sulfonation | ClSO3H, CH2Cl2, −10°C | 5-Sulfo derivative | Minor isomer at C7 |

Rationale : The trifluoromethyl group deactivates the ring, favoring meta-substitution relative to the oxazole nitrogen.

Ring-Opening Reactions

Strong nucleophiles cleave the oxazole ring:

Application : Ring-opening products serve as intermediates for urea and thiourea syntheses .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate:

-

Antifungal activity : 50% growth inhibition of Mycosphaerella melonis at 11.10 µM (cf. thiophanate-methyl control) .

-

Anticancer potential : Activation of caspase-3 in HT-29 colon cancer cells via mitochondrial apoptosis (IC50 = 6.587 µM) .

Stability and Handling

Scientific Research Applications

Pharmacological Applications

The incorporation of fluorine and bromine in benzoxazole derivatives has been linked to enhanced biological activities. The specific compound, 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole, is notable for its potential as an anti-cancer agent.

Anticancer Activity

Recent studies have highlighted the effectiveness of fluorinated benzoxazole derivatives in targeting cancer cells. For instance, compounds with similar structures have demonstrated potent anticancer activities against various cell lines, including breast and colon cancer cells.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole | MCF-7 (Breast) | TBD | TBD |

| Similar Fluorinated Benzoxazoles | HCT-116 (Colon) | 1.94 - 3.46 |

In vivo studies using xenograft models have shown that these compounds can induce significant tumor regression with minimal toxicity, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

Benzoxazole derivatives are also being investigated for their anti-inflammatory effects. Compounds similar to 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole have shown significant inhibition of cyclooxygenase enzymes, which play a critical role in inflammation.

| Compound | COX Inhibition IC50 (nM) | Reference |

|---|---|---|

| 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole | TBD | TBD |

| Related Benzoxazoles | 0.037 - 0.227 |

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating the cyclooxygenase pathway.

Agricultural Applications

The structural characteristics of benzoxazoles make them suitable candidates for development as agrochemicals, particularly fungicides.

Antifungal Activity

Research has demonstrated that benzoxazole derivatives exhibit antifungal properties against several plant pathogens. Studies evaluating the antifungal activity of similar compounds have shown promising results:

| Compound | Pathogen Tested | Inhibition Rate (%) at 100 µg/mL | Reference |

|---|---|---|---|

| 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole | Fusarium solani | TBD | TBD |

| Other Benzoxazoles | Colletotrichum gloeosporioides | Moderate Activity |

These compounds are being explored for their potential use in agricultural practices to control fungal diseases effectively.

Material Science Applications

Beyond biological applications, benzoxazoles are increasingly being utilized in material science due to their unique optical properties.

Fluorescent Sensors

Benzoxazole derivatives are being developed as fluorescent chemosensors for detecting specific ions or molecules due to their ability to emit light upon excitation.

| Application Area | Description |

|---|---|

| Chemosensors | Used for detecting heavy metals and environmental pollutants based on fluorescence changes upon binding with target ions. |

This application underscores the versatility of benzoxazoles in developing advanced materials for environmental monitoring and safety .

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in signal transduction pathways.

Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Fluorine at position 4 (vs. position 5 in Phortress) could influence hydrogen-bonding interactions with enzymes like PARP-2 .

Trifluoromethyl vs. Other Substituents :

- The CF₃ group in the target compound likely improves metabolic stability compared to methylthio (SMe) in 4f or phenyl groups in [I] .

- In Phortress, the CF₃ group is retained in the benzothiazole scaffold, suggesting its importance across heterocyclic systems .

Functional Analogues in Drug Discovery

Table 2: Comparison with Non-Benzoxazole Derivatives

Key Insights:

- PARP Inhibition : The target compound’s CF₃ and halogenated benzoxazole core may mimic olaparib’s fluorophenyl group in PARP active-site interactions .

- Scaffold Flexibility : Unlike CJM 126, the target compound’s multi-substituted benzoxazole offers tunability for optimizing pharmacokinetic properties .

Biological Activity

6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole is a member of the benzoxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which enhance its chemical reactivity and biological profile. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole typically involves multi-step reactions starting from readily available precursors such as 2-aminophenol. The introduction of bromine and fluorine substituents is achieved through specific halogenation reactions, which are crucial for enhancing the compound's biological properties.

Biological Activities

The biological activities of 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole can be categorized into several key areas:

Anticancer Activity

Benzoxazole derivatives have shown significant anticancer properties. For instance, compounds similar to 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole have demonstrated potent activity against various cancer cell lines. Research indicates that fluorinated benzoxazoles can exhibit enhanced cytotoxicity due to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups such as fluorine significantly improves the anticancer efficacy of these compounds .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole | MCF-7 (breast cancer) | < 10 | Induces apoptosis |

| Similar Derivative | HCT116 (colon cancer) | < 5 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been extensively studied. Compounds similar to 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances their interaction with bacterial targets, leading to increased antimicrobial activity. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 1–10 μg/mL against various pathogens .

| Pathogen | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 2 | Better than standard antibiotics |

| Escherichia coli | 5 | Comparable to norfloxacin |

Anti-inflammatory Activity

Research has also indicated that benzoxazole derivatives exhibit anti-inflammatory properties. The mechanism often involves inhibition of key inflammatory pathways and enzymes such as cyclooxygenases (COX). Compounds with similar structures have been shown to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole are multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Enzyme Inhibition : It can inhibit critical enzymes involved in bacterial cell wall synthesis and inflammatory responses.

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

- Anticancer Efficacy : A study involving a series of fluorinated benzoxazoles demonstrated that modifications in their structure significantly impacted their anticancer activity, with some derivatives achieving IC50 values below 5 μM against breast and colon cancer cell lines.

- Antimicrobial Testing : In vitro tests showed that 6-bromo-4-fluoro-2-(trifluoromethyl)benzoxazole exhibited potent antibacterial activity against both resistant and non-resistant strains of bacteria, outperforming several conventional antibiotics.

Q & A

Q. Advanced Research Focus

- DFT Calculations : Model HOMO/LUMO orbitals to predict electrophilic substitution sites. The -CF₃ group’s strong -I effect directs incoming electrophiles to the 4- and 6-positions .

- Hammett Studies : Compare substituent constants (σₚ for -CF₃ = 0.54) to correlate electronic effects with reaction rates in nucleophilic aromatic substitution .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in fluorination or bromination .

Experimental Validation : In fluorinated benzimidazoles, electron-deficient rings showed 20–30% slower reaction rates in SNAr reactions compared to non-fluorinated analogs .

How should researchers design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Q. Advanced Research Focus

- Bioisosteric Replacement : Replace -Br with -Cl or -I to assess halogen bonding effects. Replace -CF₃ with -OCF₃ or -SCF₃ to modulate lipophilicity .

- Synthetic Methodology : Use Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., attaching heterocycles at the 2-position) .

- Pharmacokinetic Profiling : Assess metabolic stability via in vitro CYP450 assays. Fluorine’s electronegativity often reduces oxidative metabolism .

Example : In a study of benzoxazole hybrids, replacing -CF₃ with -OCH₃ increased solubility by 50% but reduced target binding affinity by 30% .

What safety protocols are critical when handling 6-Bromo-4-fluoro-2-(trifluoromethyl)benzoxazole, given its halogenated structure?

Q. Basic Research Focus

- Ventilation : Use local exhaust ventilation (LEV) to prevent inhalation of volatile intermediates (e.g., HF during fluorination) .

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Avoid latex due to permeability to halogenated solvents .

- Waste Disposal : Neutralize acidic/basic byproducts (e.g., HBr) before disposal. Store halogenated waste separately in labeled containers .

Emergency Response : For skin contact, rinse immediately with 1% NaHCO₃ solution to neutralize acidic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.